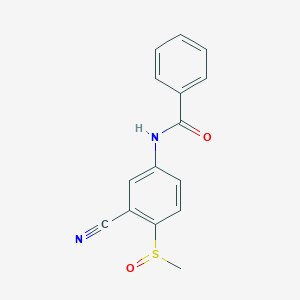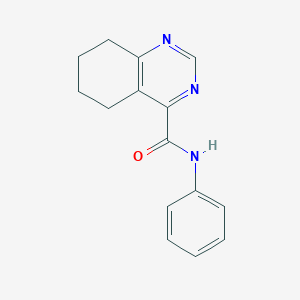![molecular formula C17H9ClN2O3 B2953856 3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one CAS No. 337483-63-3](/img/structure/B2953856.png)
3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one is a synthetic compound with potential applications in scientific research. It belongs to the class of chromenone derivatives and has been investigated for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer effects are mediated through the inhibition of NF-kB signaling pathway. It has also been proposed that the compound induces apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one has anti-inflammatory and anti-cancer effects. It has been reported to inhibit the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Additionally, it has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound has also been investigated for its potential as a fluorescent probe for the detection of reactive oxygen species in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one in lab experiments is its potential as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, its anti-inflammatory and anti-cancer effects make it a promising compound for further investigation. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the investigation of 3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one. One direction is to explore its potential as an anti-inflammatory and anti-cancer agent in vivo. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, the development of new synthesis methods and analogs may improve the bioavailability and efficacy of the compound. Finally, its potential as a fluorescent probe for the detection of reactive oxygen species in cells may be further explored.
Méthodes De Synthèse
The synthesis of 3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one involves the reaction of 3-acetylchromone with hydrazine hydrate and 3-chlorobenzoyl chloride. The resulting product is then treated with potassium carbonate in ethanol to yield the final compound. This method has been reported in the literature and has been used by researchers to obtain the compound for their studies.
Applications De Recherche Scientifique
3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one has been investigated for its potential as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the expression of pro-inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, it has been studied for its potential as a fluorescent probe for the detection of reactive oxygen species in cells.
Propriétés
IUPAC Name |
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3/c18-12-6-3-5-11(8-12)15-19-20-16(23-15)13-9-10-4-1-2-7-14(10)22-17(13)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFVTQPDVWYIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2953777.png)

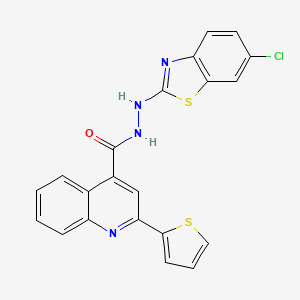
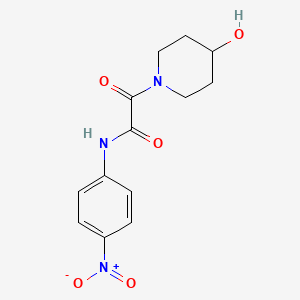
![1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione](/img/no-structure.png)
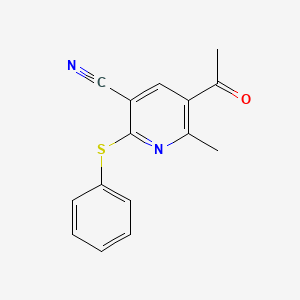
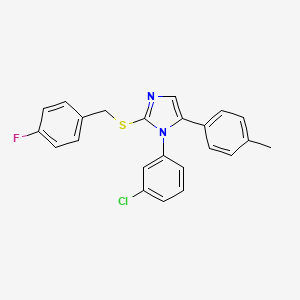
![4-[(2-Nitrobenzylidene)amino]benzenesulfonamide](/img/structure/B2953789.png)

